molecular formula C15H14FNOS2 B5756925 2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide

2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide

Cat. No. B5756925
M. Wt: 307.4 g/mol
InChI Key: JELQCKZACMAPQT-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide, also known as FMA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. In drug discovery, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The exact mechanism of action of 2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide is not fully understood. However, it is believed to act on the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. This compound is thought to inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins and leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in vitro. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide is its potential as a scaffold for the design and synthesis of new compounds with improved pharmacological properties. However, this compound is not without its limitations. Its low solubility in water makes it difficult to administer in vivo, and its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide. One possible direction is the development of new this compound derivatives with improved pharmacological properties. Another direction is the investigation of this compound's potential as a scaffold for the design of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-[(4-fluorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide involves the reaction of 4-fluorobenzenethiol with 3-(methylthio)aniline in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified through recrystallization to obtain this compound as a white solid.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS2/c1-19-14-4-2-3-12(9-14)17-15(18)10-20-13-7-5-11(16)6-8-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELQCKZACMAPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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